
(3-Oxo-3-phenylprop-1-en-1-yl)(triphenyl)phosphanium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Oxo-3-phenylprop-1-en-1-yl)(triphenyl)phosphanium chloride is a chemical compound that belongs to the class of phosphonium salts It is characterized by the presence of a phosphonium ion bonded to a phenylprop-1-en-1-yl group and three phenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-Oxo-3-phenylprop-1-en-1-yl)(triphenyl)phosphanium chloride typically involves the reaction of triphenylphosphine with an appropriate precursor. One common method is the reaction of triphenylphosphine with (3-oxo-3-phenylprop-1-en-1-yl) chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and cost-effectiveness. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
(3-Oxo-3-phenylprop-1-en-1-yl)(triphenyl)phosphanium chloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the compound into phosphine derivatives.
Substitution: The chloride ion can be substituted with other nucleophiles to form different phosphonium salts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure high selectivity and yield .
Major Products Formed
The major products formed from these reactions include phosphine oxides, reduced phosphine derivatives, and substituted phosphonium salts. These products have diverse applications in organic synthesis and catalysis .
Applications De Recherche Scientifique
Chemistry
In chemistry, (3-Oxo-3-phenylprop-1-en-1-yl)(triphenyl)phosphanium chloride is used as a reagent in various organic synthesis reactions. It serves as a precursor for the synthesis of complex organic molecules and as a catalyst in certain reactions .
Biology and Medicine
Its ability to interact with biological molecules makes it a candidate for drug design and discovery .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it valuable in the synthesis of polymers and other advanced materials .
Mécanisme D'action
The mechanism of action of (3-Oxo-3-phenylprop-1-en-1-yl)(triphenyl)phosphanium chloride involves its interaction with molecular targets through its phosphonium ion. The compound can form stable complexes with various substrates, facilitating chemical transformations. The pathways involved include nucleophilic substitution and coordination with metal ions, which are essential for its catalytic activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
(3-Oxo-3-phenylprop-1-en-1-yl)(triphenyl)phosphanium bromide: Similar structure but with a bromide ion instead of chloride.
3-Methyl-N-[(1E)-3-oxo-3-phenylprop-1-en-1-yl]pyridinium chloride: Contains a pyridinium ion instead of a phosphonium ion.
Uniqueness
(3-Oxo-3-phenylprop-1-en-1-yl)(triphenyl)phosphanium chloride is unique due to its specific combination of a phosphonium ion with a phenylprop-1-en-1-yl group. This unique structure imparts distinct chemical properties, making it valuable in various applications, particularly in catalysis and organic synthesis .
Propriétés
Numéro CAS |
40613-14-7 |
|---|---|
Formule moléculaire |
C27H22ClOP |
Poids moléculaire |
428.9 g/mol |
Nom IUPAC |
(3-oxo-3-phenylprop-1-enyl)-triphenylphosphanium;chloride |
InChI |
InChI=1S/C27H22OP.ClH/c28-27(23-13-5-1-6-14-23)21-22-29(24-15-7-2-8-16-24,25-17-9-3-10-18-25)26-19-11-4-12-20-26;/h1-22H;1H/q+1;/p-1 |
Clé InChI |
JKXHXGULGSDFQJ-UHFFFAOYSA-M |
SMILES canonique |
C1=CC=C(C=C1)C(=O)C=C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


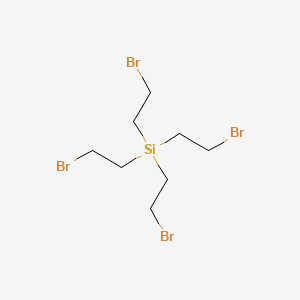
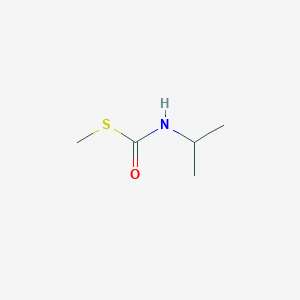
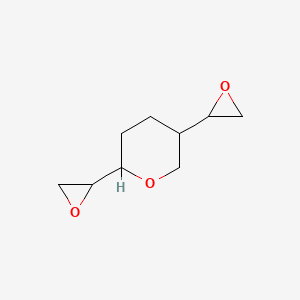
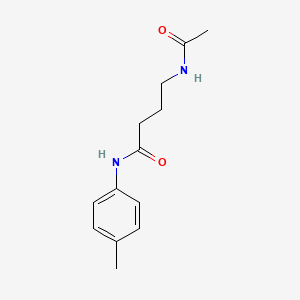
![5,8-Dibromonaphtho[2,3-c]furan-1,3-dione](/img/structure/B14657572.png)

![5'-O-{Bis[(tributylstannyl)oxy]phosphoryl}adenosine](/img/structure/B14657584.png)

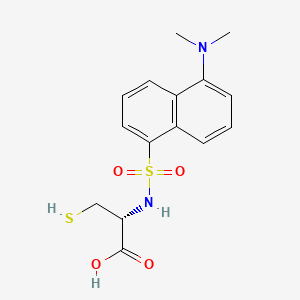
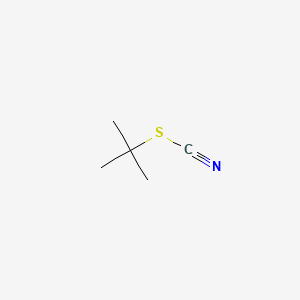
![1,2-Dimethyl-3-[(2-methylphenyl)methyl]benzene](/img/structure/B14657623.png)
![2-[(But-2-enoyl)oxy]-N,N,N-trimethylethan-1-aminium](/img/structure/B14657638.png)
![4-chloro-N-[2,2,2-trichloro-1-(4-methoxyphenyl)ethyl]aniline](/img/structure/B14657644.png)

